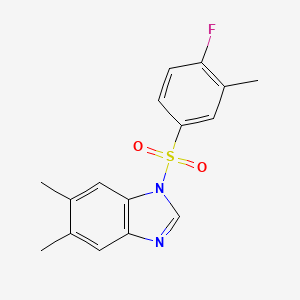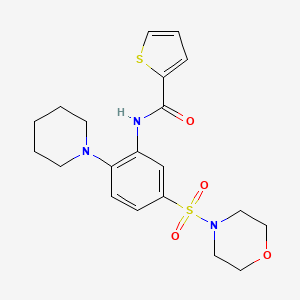
N,N-dibenzyl-5-ethyl-2-methoxybenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dibenzyl-5-ethyl-2-methoxybenzene-1-sulfonamide, commonly known as DBS, is a sulfonamide compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DBS is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 395.52 g/mol.
作用機序
The mechanism of action of DBS is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways that are involved in the development and progression of various diseases. For example, DBS has been shown to inhibit the activity of histone deacetylases (HDACs), which play a key role in the regulation of gene expression and are overexpressed in many types of cancer. In addition, DBS has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
DBS has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels) in tumors, and the reduction of inflammation in the brain. DBS has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
One of the main advantages of using DBS in lab experiments is its potent and selective activity against specific enzymes and signaling pathways, which makes it a valuable tool for studying the mechanisms of disease development and progression. However, one of the limitations of using DBS is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on DBS, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the optimization of its pharmacokinetic properties. In addition, further studies are needed to fully understand the mechanism of action of DBS and its potential side effects, as well as to explore its potential use in combination with other drugs for synergistic effects.
合成法
DBS can be synthesized through a multi-step reaction process that involves the reaction of 2-methoxybenzenesulfonyl chloride with benzylamine, followed by the addition of ethyl bromide and sodium hydride. The resulting product is then purified through recrystallization to obtain pure DBS.
科学的研究の応用
DBS has been extensively studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Studies have shown that DBS exhibits potent anticancer activity by inhibiting the growth and proliferation of cancer cells. In addition, DBS has been shown to have neuroprotective effects by reducing the accumulation of amyloid-beta plaques in the brain, which are associated with Alzheimer's disease. DBS has also been shown to have hypoglycemic effects, making it a potential candidate for the treatment of diabetes.
特性
IUPAC Name |
N,N-dibenzyl-5-ethyl-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3S/c1-3-19-14-15-22(27-2)23(16-19)28(25,26)24(17-20-10-6-4-7-11-20)18-21-12-8-5-9-13-21/h4-16H,3,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGYDGACGCSNNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-methyl-2-[[2-(4-propan-2-ylphenyl)-1,3-thiazol-4-yl]methylsulfanyl]acetamide](/img/structure/B7498393.png)


![Methyl 2-[(3,5-dichloro-2-hydroxyphenyl)sulfonylamino]-3-phenylpropanoate](/img/structure/B7498415.png)
![N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide](/img/structure/B7498421.png)






![Methyl 2,4-difluoro-5-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate](/img/structure/B7498487.png)
![2-(1,10b-dihydropyrazolo[1,5-c]quinazolin-5-ylsulfanyl)-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B7498500.png)
![5-fluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-methoxybenzamide](/img/structure/B7498504.png)
